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Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

Cat. No.: B1338655

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine is a key heterocyclic building block that has garnered significant
interest in the fields of medicinal chemistry and materials science. Its unique structural motif,
featuring a quinoline core with a bromine atom at the 6-position and an amine group at the 2-
position, provides two reactive sites for further functionalization. This dual reactivity allows for
the strategic introduction of diverse molecular fragments, making it an invaluable precursor for
the synthesis of complex organic molecules with a wide range of biological activities and
material properties.

This technical guide provides a comprehensive overview of the chemical properties, key
synthetic transformations, and applications of 6-bromoquinolin-2-amine, with a focus on its
utility in the development of novel therapeutic agents and functional materials. Detailed
experimental protocols for its most common coupling reactions are provided, along with a
summary of its spectroscopic data and the biological activities of its derivatives.

Physicochemical Properties

6-Bromoquinolin-2-amine is a solid at room temperature with the following properties:
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Property Value Reference(s)

CAS Number 791626-58-9 [1][2][3]

Molecular Formula CoH7BrN2 [11[2][3]

Molecular Weight 223.07 g/mol [1112][3]

Appearance Yellow to gray solid [4]

Melting Point 139-151 °C [4]

Boiling Point 362.4.°C at 760 mmHg 2]
(Predicted)

Density 1.649 g/cm3 (Predicted) [2]

pKa (Predicted) 6.5

LogP (Predicted) 2.8

Spectroscopic Data

The structural confirmation of 6-bromoquinolin-2-amine relies on a combination of
spectroscopic techniques. While a comprehensive, unified dataset is not readily available in a
single source, the expected spectral characteristics are summarized below based on data from
analogous compounds and public databases.
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Technique Expected Peaks/Signals

Signals in the aromatic region (approx. 6.5-8.5
ppm). The protons on the quinoline ring will

1H NMR exhibit characteristic splitting patterns (doublets,
doublets of doublets). The amine protons will

likely appear as a broad singlet.

Multiple signals in the aromatic region (approx.
13C NMR 110-160 ppm) corresponding to the nine carbon

atoms of the quinoline ring.

Characteristic peaks for N-H stretching of the
R (Infrared) primary amine (approx. 3300-3500 cm~1), C-N
nfrare
stretching, C=C and C=N stretching of the

aromatic rings, and C-Br stretching.

A molecular ion peak (M+) corresponding to the
molecular weight (223.07 g/mol ), with a

MS (Mass Spec.) characteristic M+2 peak of similar intensity due
to the presence of the bromine isotopes ("°Br
and &1Br).

Core Synthetic Reactions

6-Bromoquinolin-2-amine serves as a versatile substrate for a variety of cross-coupling
reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The
bromine atom at the 6-position is particularly amenable to palladium-catalyzed transformations.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Cross-Coupling Reactions
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Core synthetic transformations of 6-bromoquinolin-2-amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting
an organoboron compound with an organohalide. In the case of 6-bromoquinolin-2-amine,
this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-
position.
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Suzuki-Miyaura Coupling Workflow

Reactants: Catalyst System:
6-Bromoquinolin-2-amine Pd(PPhs)a
Arylboronic Acid Base (e.g., K2COs)

' i

Reaction:
Inert Atmosphere
Solvent (e.g., Dioxane/H20)
Heat (e.g., 90 °C)

Workup & Purification:
Extraction
Column Chromatography

Product:
6-Arylquinolin-2-amine

Click to download full resolution via product page
General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Phenylquinolin-2-amine (Analogous Procedure)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar

bromoquinoline derivatives.

e Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromoquinolin-2-amine (1.0
mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.
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e Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). To this
mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

e Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash
with water and brine. Dry the organic layer over anhydrous sodium sulfate.

« Purification: Filter the solution, concentrate under reduced pressure, and purify the crude
product by column chromatography on silica gel to afford 6-phenylquinolin-2-amine.

Arylboronic Acid Product Yield (%)
Phenylboronic acid 6-Phenylquinolin-2-amine ~70-90 (expected)
i ) 6-(4-Methoxyphenyl)quinolin-2-
4-Methoxyphenylboronic acid ) ~70-90 (expected)
amine

o ) ] 6-(Pyridin-3-yl)quinolin-2-
3-Pyridinylboronic acid ) ~60-80 (expected)
amine

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide, providing a route to alkynyl-substituted quinolines. These products can
serve as versatile intermediates for further transformations or as final products with interesting
electronic and biological properties.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinolin-2-amine (Analogous Procedure)

This protocol is based on general procedures for the Sonogashira coupling of bromo-
heterocycles.

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinolin-2-
amine (1.0 mmol), bis(triphenylphosphine)palladium(ll) dichloride (0.03 mmol), and copper(l)
iodide (0.06 mmol).
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» Solvent and Reagents: Add anhydrous and degassed triethylamine (5 mL) and then
phenylacetylene (1.2 mmol).

e Reaction: Stir the reaction mixture at 80 °C for 6-8 hours, monitoring by TLC.

o Workup: After completion, cool the reaction mixture to room temperature, filter through a pad
of celite, and wash with ethyl acetate.

 Purification: Concentrate the filtrate under reduced pressure and purify the residue by
column chromatography on silica gel to yield 6-(phenylethynyl)quinolin-2-amine.

Terminal Alkyne Product Yield (%)
6-(Phenylethynyl)quinolin-2-

Phenylacetylene (_ Yiethyny)a ~75-95 (expected)
amine
o-

Ethynyltrimethylsilane ((Trimethylsilyl)ethynyl)quinolin ~ ~70-90 (expected)
-2-amine

3-(2-Aminoquinolin-6-yl)prop-
Propargyl alcohol ~60-80 (expected)
2-yn-1-ol

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-
nitrogen bonds. This reaction allows for the coupling of 6-bromoquinolin-2-amine with a wide
variety of primary and secondary amines.
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Simplified catalytic cycle for Buchwald-Hartwig amination.
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Experimental Protocol: Synthesis of N-Aryl-6-aminoquinolin-2-amine Derivatives[1]

e Reaction Setup: In a sealed tube, add the 6-bromoquinolin-2-amine derivative (1.0 equiv),
the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 5 mol%),
Xantphos (10 mol%), and cesium carbonate (2.0 equiv).

 Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times.
e Solvent Addition: Add anhydrous 1,4-dioxane.
o Reaction: Tightly cap the tube and heat to 100-110 °C for 12 hours.

o Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad
of celite.

 Purification: Concentrate the filtrate and purify the crude product by column chromatography

on silica gel.
Amine Product Yield (%)
- N-Phenyl-6-aminoquinolin-2-
Aniline ) ~60-80 (expected)
amine
) 6-(Morpholino)quinolin-2-
Morpholine ~70-90 (expected)

amine

o ) N-(6-Methoxypyridin-3-
6-Methoxypyridin-3-amine o ) 62[5]
yh)quinolin-2-amine

Applications in Drug Discovery and Materials
Science

Derivatives of 6-bromoquinolin-2-amine have shown significant promise in various fields,
particularly in the development of therapeutic agents. The quinoline scaffold is a common
feature in many biologically active compounds.

Anticancer Agents and Kinase Inhibitors
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The quinoline nucleus is a privileged scaffold in the design of kinase inhibitors, which are a
major class of anticancer drugs. By modifying the 6-position of the quinolin-2-amine core,
researchers can tune the selectivity and potency of these inhibitors against various kinases.
While specific data for derivatives of 6-bromoquinolin-2-amine is limited, related quinoline
and quinazoline compounds have demonstrated significant activity.

Compound Class Target Kinase(s) ICs0 (M) Reference(s)

6-Arylquinazolin-4-

] Clk4, Dyrk1A Varies (SAR study) [6]
amines
Substituted quinolin-2-
GSK-3 4.68 - 8.27 [7]
ones
Quinoline-amidrazone )
) c-Abl kinase 43,100 (A549 cells) [8]
hybrids
Substituted 2-
8,300 (HelLa cells) [9]

arylquinolines

GPCR Modulators

G-protein coupled receptors (GPCRSs) are another important class of drug targets. While direct
examples of GPCR modulators derived from 6-bromoquinolin-2-amine are not prevalent in
the literature, the versatile chemistry of this building block makes it a suitable starting point for
the synthesis of novel ligands targeting these receptors. The ability to introduce diverse
substituents at the 6-position allows for the exploration of structure-activity relationships to
optimize binding affinity and functional activity at specific GPCRs.

Materials Science

The rigid, planar structure of the quinoline ring system, combined with the potential for
extended conjugation through Suzuki and Sonogashira couplings, makes derivatives of 6-
bromoquinolin-2-amine attractive candidates for the development of organic electronic
materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVSs).
The amino group can also be used to tune the electronic properties and intermolecular
interactions of these materials.
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Conclusion

6-Bromoquinolin-2-amine is a valuable and versatile building block in organic synthesis. Its
amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-
Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the
synthesis of a diverse array of functionalized quinoline derivatives. These derivatives have
demonstrated significant potential in drug discovery, particularly as anticancer agents and
kinase inhibitors, and also hold promise in the field of materials science. The detailed protocols
and compiled data in this guide serve as a valuable resource for researchers looking to exploit
the synthetic potential of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1338655#6-bromoquinolin-2-amine-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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